Nonadecanoic acid

Catalog No.
S566960
CAS No.
646-30-0
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecanoic acid

CAS Number

646-30-0

Product Name

Nonadecanoic acid

IUPAC Name

nonadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)

InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

NSC 11914; n-Nonadecanoic Acid; n-Nonadecylic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Biodegradation Studies

Nonadecanoic acid serves as an intermediate in the biodegradation of n-icosane, a longer-chain alkane. Researchers utilize it to study the degradative pathways employed by microorganisms to break down hydrocarbons in the environment. This knowledge is crucial for understanding bioremediation processes and developing strategies to clean up oil spills and other environmental contaminants .

Anti-Cancer Properties

Studies have investigated the potential anti-cancer properties of nonadecanoic acid. Research suggests it may exhibit cytotoxic effects on certain cancer cell lines, potentially hindering their proliferation . However, further research is necessary to elucidate the underlying mechanisms and determine its efficacy and safety in vivo (within a living organism).

Material Science Applications

Nonadecanoic acid can be used as a building block in the synthesis of various materials with potential applications in diverse scientific fields. For instance, researchers have explored its use in the creation of nanoparticles, polymers, and lubricants with specific properties .

Other Research Areas

Nonadecanoic acid also finds application in other areas of scientific research, including:

  • Studying membrane dynamics and interactions: Due to its amphiphilic nature (having both water-soluble and water-insoluble regions), nonadecanoic acid can be used to study the behavior of lipids in cell membranes .
  • Investigating the effects of fatty acids on various biological processes: Researchers may utilize nonadecanoic acid to understand the role of fatty acids in different biological systems, such as signal transduction and gene expression.

Physical Description

Liquid
Solid

XLogP3

8

Boiling Point

300.0 °C

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

69.4 °C
69.4°C

UNII

H6M3VYC62P

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68002-88-0
646-30-0

Wikipedia

Nonadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Fatty acids, C16-22: ACTIVE
Nonadecanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963

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